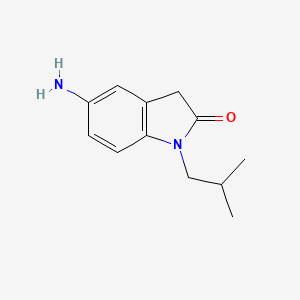

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-isobutylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists .

Preparation Methods

The synthesis of 5-Amino-1-isobutylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

5-Amino-1-isobutylindolin-2-one undergoes various chemical reactions, including:

Reduction: Reductive cyclization reactions can be used to form indolenine ring systems.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include acids for Fischer indole synthesis, water radical cations for oxidation, and various reducing agents for reductive cyclization . Major products formed from these reactions include indolenine derivatives and quaternary ammonium compounds .

Scientific Research Applications

5-Amino-1-isobutylindolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-isobutylindolin-2-one involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological pathways . For example, they can act as inhibitors of enzymes or as ligands for receptors, modulating cellular processes . The specific pathways and targets depend on the structure of the indole derivative and its functional groups .

Comparison with Similar Compounds

5-Amino-1-isobutylindolin-2-one can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Isatin: An indole derivative with antiviral and anticancer properties.

The uniqueness of 5-Amino-1-isobutylindolin-2-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is a compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that includes an isobutyl group and an amino group attached to the indole core. Its molecular formula is C12H16N2O, with a molecular weight of 204.27 g/mol. The compound's structure contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 5-amino-1-(2-methylpropyl)-3H-indol-2-one |

| InChI Key | DBNZTTWPVBUVOY-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Studies have shown that the compound can inhibit cell proliferation effectively, with IC50 values comparable to established anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its structural features enhance its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents. Preliminary studies suggest that it may be effective against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound binds to multiple receptors involved in cancer progression and inflammation.

- Enzyme Inhibition : It inhibits key enzymes associated with tumor growth and inflammatory responses.

These interactions lead to downstream effects that contribute to its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of the compound on several tumor cell lines, reporting an IC50 value of 10 µM against MDA-MB-231 cells after a 48-hour exposure .

- Antimicrobial Evaluation : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively .

- Anti-inflammatory Research : A recent study demonstrated that the compound significantly reduced paw edema in rats by 50% compared to controls when administered at a dose of 50 mg/kg .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

5-amino-1-(2-methylpropyl)-3H-indol-2-one |

InChI |

InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3 |

InChI Key |

DBNZTTWPVBUVOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.